REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]([N+:19]([O-])=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.Cl[Sn]Cl.C([O-])(O)=O.[Na+]>CCOC(C)=O>[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([NH2:19])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5|
|
Name
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|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(C(C1)C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
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3.99 g
|
Type
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reactant
|
Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The salts were filtered off
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Type
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EXTRACTION
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Details
|
the product extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were then dried over Na2SO4, and concentration under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |